molecular formula C25H28ClF2N5O2 B12420279 Aurora A inhibitor 1

Aurora A inhibitor 1

Cat. No.: B12420279
M. Wt: 504.0 g/mol
InChI Key: FFBJZTQMALZDTE-PUAOIOHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aurora A inhibitor 1 typically involves a series of organic reactions designed to create a molecule that fits precisely into the active site of Aurora kinase A. One common approach involves the use of docking-based comparative intermolecular contacts analysis to identify potent ligands that can bind to the active site of the enzyme . The synthetic route may include steps such as:

  • Formation of the core structure through cyclization reactions.
  • Introduction of functional groups that enhance binding affinity.
  • Purification and characterization of the final product using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Aurora A inhibitor 1 primarily undergoes reactions that involve binding to the active site of Aurora kinase A, inhibiting its activity. This inhibition can lead to various downstream effects, including the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Common Reagents and Conditions:

Properties

Molecular Formula

C25H28ClF2N5O2

Molecular Weight

504.0 g/mol

IUPAC Name

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

InChI

InChI=1S/C25H28ClF2N5O2/c1-14-9-20(30-21-10-15(2)31-32-21)29-19(22(14)27)12-25(24(34)35)7-8-33(16(3)11-25)13-17-5-4-6-18(26)23(17)28/h4-6,9-10,16H,7-8,11-13H2,1-3H3,(H,34,35)(H2,29,30,31,32)/t16-,25-/m1/s1

InChI Key

FFBJZTQMALZDTE-PUAOIOHZSA-N

Isomeric SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C(=CC(=N3)NC4=NNC(=C4)C)C)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.